Product packaging for Thiamine(1+) triphosphate(4-)(Cat. No.:CAS No. 15666-52-1)

Thiamine(1+) triphosphate(4-)

Cat. No.: B107900
CAS No.: 15666-52-1
M. Wt: 501.27 g/mol
InChI Key: IWLROWZYZPNOFC-UHFFFAOYSA-K
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Description

Historical Context of Thiamine (B1217682) Phosphate (B84403) Derivative Discovery

The journey to understanding thiamine and its derivatives began with the investigation of the debilitating disease beriberi. In the late 19th and early 20th centuries, researchers like Christiaan Eijkman and Gerrit Grijns made the crucial link between polished rice consumption and beriberi, suggesting the existence of an essential nutrient in the outer layers of rice. wikipedia.orgportlandpress.com This "anti-neuritic vitamin" was later isolated and named thiamine. libretexts.org

The discovery that thiamine exists in phosphorylated forms was a significant step forward. In 1937, Lohmann and Schuster identified thiamine diphosphate (B83284) (TDP) as a critical cofactor for the oxidative decarboxylation of pyruvate (B1213749). wikipedia.org The chemical synthesis of ThTP followed in 1948, at a time when ATP was the only other known organic triphosphate. wikipedia.org Initial claims of its presence in living organisms emerged from studies on rat liver and baker's yeast, which were later confirmed in various rat tissues and plant germs. wikipedia.org These early discoveries laid the groundwork for investigating the roles of different thiamine phosphate derivatives in biological systems.

Ubiquitous Presence Across Life Forms: Prokaryotes, Fungi, Plants, and Animals

Once thought to be a compound specific to the nervous system, subsequent research has revealed that ThTP is a ubiquitous molecule, found across all major domains of life. wikipedia.orgnih.govnih.gov Its presence has been confirmed in a diverse range of organisms, highlighting its potential for a fundamental, conserved biological role.

Prokaryotes: In bacteria such as Escherichia coli and Bacillus species, ThTP has been detected, although its levels can vary depending on environmental conditions. nih.govnih.gov For instance, in E. coli, ThTP accumulation is observed under conditions of amino acid starvation and in the presence of glucose. wikipedia.orgnewworldencyclopedia.org It is also synthesized under hypoxic conditions. nih.gov

Fungi: ThTP is also present in fungi. wikipedia.orgnih.gov Studies on baker's yeast were among the first to confirm its existence in a non-animal organism. wikipedia.org While the specific functions in fungi are still being explored, the mutualistic relationship between some fungi and bacteria involves the bacterial supply of thiamine, which the fungi can then potentially convert to its various phosphate derivatives. nih.govbiorxiv.org

Plants: The presence of ThTP in plants has been firmly established. wikipedia.orgnih.gov In Arabidopsis thaliana, ThTP is found primarily in the shoot tissues and its levels are influenced by light intensity, peaking during the day. plantae.orgnih.gov Its synthesis appears to be linked to the proton motive force in mitochondria and plastids, with TDP being the likely precursor. plantae.orgnih.gov ThTP has also been found in bean germs and sphagnum leaves. uliege.be

Animals: In the animal kingdom, ThTP is found in various tissues, though generally in low amounts. nih.gov Notably higher concentrations have been observed in the electric organ of the electric eel, as well as in the skeletal muscle of pigs and chickens. uliege.bemdpi.com In mammals, ThTP has been detected in the brain, muscle, heart, kidneys, and liver. mdpi.comukrbiochemjournal.orgwikipedia.org

Distinction from Thiamine Diphosphate as a Non-Coenzymatic Thiamine Derivative

A crucial aspect of understanding ThTP is recognizing its fundamental difference from thiamine diphosphate (TDP). While TDP is a well-established coenzyme for numerous critical enzymes in central metabolism, ThTP does not share this coenzymatic function. wikipedia.orgnih.govresearchgate.net

The catalytic activity of thiamine-dependent enzymes relies on the thiazolium ring of TDP to facilitate key chemical reactions. scispace.com ThTP, despite having the same core thiamine structure, is unable to substitute for TDP in these enzymatic reactions. scispace.com This distinction firmly places ThTP in the category of a non-coenzymatic thiamine derivative. Its widespread existence, therefore, points towards alternative physiological roles beyond that of a traditional enzyme cofactor. nih.govmdpi.com

Overview of Hypothesized Physiological Significance

The physiological role of ThTP has been a long-standing puzzle in biochemistry. nih.govmdpi.com While a definitive function remains elusive, several hypotheses have emerged from decades of research, suggesting its involvement in cellular signaling and energy metabolism.

One of the earliest proposed roles for ThTP was in nerve excitability. wikipedia.org This was supported by observations of its ability to phosphorylate proteins in animal tissues and activate high-conductance anion channels in vitro. nih.gov For example, ThTP-dependent phosphorylation of the acetylcholine (B1216132) receptor-associated protein rapsyn has been suggested to facilitate acetylcholinergic neurotransmission. nih.govnih.gov

Another line of investigation points towards a role in cellular energetics. The synthesis of ThTP in mitochondria through a chemiosmotic mechanism, similar to ATP synthesis, suggests a potential link to the cell's energy status. wikipedia.orgnih.gov In E. coli, the transient production of ThTP in response to amino acid starvation further supports a role in metabolic regulation under stress conditions. nih.govresearchgate.net

In plants, the accumulation of ThTP in response to light and its correlation with TDP levels have led to the hypothesis that it may be involved in dissipating excess TDP, particularly within plastids and mitochondria. plantae.org It is also speculated that plant ThTP could modulate enzymes involved in amino acid biosynthesis, analogous to observations in mammals. plantae.org

The regulation of ThTP levels, particularly in mammals by a specific thiamine triphosphatase, further underscores its potential physiological importance. nih.govnih.gov The existence of such a specific enzyme suggests that maintaining a controlled concentration of ThTP is crucial for normal cellular function.

Table 1: Presence of Thiamine(1+) triphosphate(4-) Across Different Life Forms

Kingdom Organism/Tissue Key Findings References
Prokaryotes Escherichia coli Synthesized under hypoxia and amino acid starvation. wikipedia.orgnih.gov
Bacillus sp. Detected at levels similar to E. coli. nih.gov
Fungi Baker's Yeast One of the first non-animal organisms where ThTP was confirmed. wikipedia.org
General Present in fungi, with potential roles in metabolic interactions. nih.govnih.gov
Plants Arabidopsis thaliana Found in shoots, levels increase with light intensity. plantae.orgnih.gov
Bean Germs Contains detectable amounts of ThTP. uliege.be
Sphagnum Leaves Contains detectable amounts of ThTP. uliege.be
Animals Electric Eel High concentrations found in the electric organ. uliege.be
Pig High concentrations in skeletal muscle. uliege.be
Chicken High concentrations in skeletal muscle. uliege.be
Mammals (general) Found in brain, erythrocytes, and skeletal muscle. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N4O10P3S-3 B107900 Thiamine(1+) triphosphate(4-) CAS No. 15666-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15666-52-1

Molecular Formula

C12H16N4O10P3S-3

Molecular Weight

501.27 g/mol

IUPAC Name

[[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C12H19N4O10P3S/c1-8-11(30-7-16(8)6-10-5-14-9(2)15-12(10)13)3-4-24-28(20,21)26-29(22,23)25-27(17,18)19/h5,7H,3-4,6H2,1-2H3,(H5-,13,14,15,17,18,19,20,21,22,23)/p-3

InChI Key

IWLROWZYZPNOFC-UHFFFAOYSA-K

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-]

Synonyms

Thiamin Triphosphate
Thiamine Triphosphate
Triphosphate, Thiamin
Triphosphate, Thiamine

Origin of Product

United States

Biosynthesis and Interconversion Pathways of Thiamine 1+ Triphosphate 4

Enzymatic Synthesis Mechanisms

The formation of Thiamine(1+) triphosphate(4-) from its precursor, thiamine (B1217682) diphosphate (B83284) (ThDP), is catalyzed by two principal enzymes in different subcellular locations: Adenylate Kinase 1 in the cytosol and F1F0-ATP synthase in the mitochondria. mdpi.comnih.gov

Adenylate Kinase 1 (AK1) Catalysis in Cytosol

In the cytosol of mammalian cells, particularly in tissues like skeletal muscle and liver, Thiamine(1+) triphosphate(4-) is synthesized by Adenylate Kinase 1 (AK1), also known as myokinase. uliege.be This enzyme typically catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP. However, it can also utilize ThDP as a substrate, catalyzing the phosphorylation of ThDP by ADP to form ThTP and AMP. uliege.be

The reaction is as follows: ThDP + ADP ⇌ ThTP + AMP uliege.be

Evidence for this pathway comes from in vitro studies with purified AK1 and in vivo observations in chicken skeletal muscle. uliege.benih.gov For instance, experiments expressing chicken cytosolic AK1 in Escherichia coli resulted in a significant accumulation of ThTP within the bacterial cells, directly linking AK1 activity to ThTP synthesis. nih.gov In tissues with high AK1 activity and a corresponding absence of the specific enzyme that breaks down ThTP (thiamine triphosphatase), ThTP can accumulate to very high levels, sometimes exceeding 70% of the total thiamine content. nih.gov

Parameter Description References
Enzyme Adenylate Kinase 1 (AK1) uliege.be
Location Cytosol nih.govuliege.be
Substrates Thiamine diphosphate (ThDP), Adenosine (B11128) diphosphate (ADP) uliege.be
Products Thiamine(1+) triphosphate(4-) (ThTP), Adenosine monophosphate (AMP) uliege.be
Tissue Examples Mammalian liver, skeletal muscle uliege.be

Evolutionarily Conserved Synthesis Mechanisms Across Organisms

The dual mechanisms of ThTP synthesis—by adenylate kinase and by F1F0-ATP synthase—are remarkably conserved throughout evolution, from bacteria to mammals. nih.gov The synthesis of ThTP by a chemiosmotic mechanism has been observed in E. coli, particularly under stress conditions, and in mammalian brain mitochondria. nih.gov Similarly, the capacity of adenylate kinase to synthesize ThTP is not limited to mammals, as bacterial AKs can also perform this reaction. uliege.be This evolutionary conservation underscores a fundamental, albeit not fully understood, biological importance of Thiamine(1+) triphosphate(4-).

Regulation of Thiamine(1+) triphosphate(4-) Synthesis

The regulation of ThTP synthesis appears to differ significantly across organisms and is often tied to cellular stress and energy status.

In the bacterium E. coli, ThTP synthesis is not constitutive but is induced as a response to specific nutritional stress, such as amino acid starvation. nih.govnih.gov Under these conditions, ThTP can accumulate transiently to represent over 50% of the total thiamine content. mdpi.com This synthesis requires the oxidation of pyruvate (B1213749), suggesting a role for ThTP as a signaling molecule at the crossroads of energy and amino acid metabolism. nih.gov

In plants, ThTP synthesis has been observed to oscillate during the daily light-dark cycle and is coupled to photosynthetic processes, again pointing to a link with cellular energy status. mdpi.comnih.gov

In animal cells, however, a direct mechanism for regulating the rate of ThTP synthesis has not yet been identified. nih.gov Instead, the steady-state cellular concentration of ThTP is primarily controlled by its hydrolysis. nih.gov Mammalian tissues possess a highly specific cytosolic thiamine triphosphatase (ThTPase) that hydrolyzes ThTP back to ThDP, thereby tightly controlling its intracellular levels. nih.gov The balance between the constitutive, low-rate synthesis by AK1 and ATP synthase and the specific hydrolysis by ThTPase determines the final concentration of ThTP in the cell. nih.gov

Organism/System Regulatory Mechanism Key Findings References
E. coli Induced by amino acid starvationSynthesis is transient and requires pyruvate oxidation. nih.govnih.gov
Plants Coupled to photosynthesisSynthesis oscillates during the diel period. mdpi.comnih.gov
Animal Cells Primarily controlled by hydrolysisSynthesis is constitutive at a low rate; levels are regulated by a specific ThTPase. No direct regulation of synthesis is known. nih.govnih.gov

Interconversion Dynamics with Other Thiamine Phosphates

Thiamine Diphosphate as a Direct Precursor

Thiamine diphosphate (ThDP), the well-known coenzyme form of vitamin B1, is the direct precursor for ThTP synthesis. bionity.comnih.gov In both prokaryotes and eukaryotes, the phosphorylation of ThDP to ThTP is a key reaction. nih.gov In E. coli and plant chloroplasts and mitochondria, this conversion is catalyzed by ATP synthase, utilizing a proton gradient. ebi.ac.uknih.gov In the cytosol of animal cells, adenylate kinase can also perform this phosphorylation. nih.govresearchgate.net The availability of free ThDP is therefore a critical factor influencing the rate of ThTP synthesis. nih.govrsc.org

Relationship with Adenosine Thiamine Triphosphate (AThTP) and other Adenylated Thiamine Nucleotides

Another important thiamine derivative is adenosine thiamine triphosphate (AThTP), which has been discovered more recently. bionity.comwikipedia.org In E. coli, AThTP accumulates under conditions of carbon starvation, a different stress signal compared to the amino acid starvation that triggers ThTP synthesis. chemeurope.comnih.gov This suggests that ThTP and AThTP are synthesized in response to distinct metabolic challenges and likely have different signaling roles. nih.gov

Catabolism and Degradation of Thiamine 1+ Triphosphate 4

Thiamine (B1217682) Triphosphatase (THTPA) Activity

In mammalian cells, the hydrolysis of ThTP to ThDP is predominantly carried out by a specific cytosolic enzyme known as thiamine triphosphatase (THTPA). mdpi.comnih.gov This enzyme plays a critical role in controlling the steady-state cellular concentration of ThTP. nih.gov

The mammalian thiamine triphosphatase (EC 3.6.1.28) is a monomeric protein with a molecular mass of approximately 25 kDa. ggau.bynih.govgenecards.org It exhibits a near-absolute specificity for ThTP as its substrate, efficiently catalyzing its hydrolysis to thiamine diphosphate (B83284) (ThDP). ggau.bynih.gov This high degree of specificity distinguishes it from other non-specific phosphohydrolases. The recombinant human THTPA has been cloned and expressed in E. coli, and its properties have been shown to be similar to the native enzyme found in the human brain. ggau.by The human THTPA enzyme consists of 230 amino acids. ggau.bynih.gov Kinetic studies of the recombinant human enzyme have determined its Michaelis constant (Km) to be 43 µM, indicating a high affinity for its substrate. nih.gov This enzyme requires Mg²⁺ as a cofactor for its activity and is inhibited by Ca²⁺. nih.gov

Table 1: Molecular Characteristics of Mammalian Thiamine Triphosphatase (THTPA)

PropertyValue
Enzyme Commission Number EC 3.6.1.28
Molecular Mass ~25 kDa
Structure Monomer
Substrate Specificity Highly specific for Thiamine triphosphate (ThTP)
Product Thiamine diphosphate (ThDP)
Cofactor Mg²⁺
Inhibitor Ca²⁺
Human Enzyme Length 230 amino acids
Km for ThTP (human) 43 µM

The 25-kDa THTPA is localized in the cytosol of mammalian cells. mdpi.comnih.govplos.org Its mRNA is widely expressed across most human tissues, although at relatively low levels. ggau.bynih.gov The expression of THTPA appears to be subject to post-transcriptional regulation, which may contribute to the tissue-specific differences in ThTP levels. nih.gov For instance, the expression and activity of this enzyme seem to correlate with the degree of cell differentiation. plos.org

While ThTP is present in a wide range of organisms, including bacteria, fungi, and plants, a specific thiamine triphosphatase, like the one found in mammals, has not been identified in these kingdoms. nih.govresearchgate.net In these organisms, the hydrolysis of ThTP is thought to be carried out by non-specific phosphohydrolases. nih.govresearchgate.net For example, in E. coli, two phosphatases with activity towards ThTP have been detected, one in the soluble fraction that requires Mg²⁺ and another in the membrane fraction that is Mg²⁺-independent. nih.gov However, these are not considered to be as specific as the mammalian THTPA. While bacteria, fungi, and plants are generally capable of synthesizing thiamine, some pathogenic fungi have lost this ability and rely on their host. researchgate.netacs.orgbiorxiv.org

Proposed Role in Metabolite Repair and Thiamine Diphosphate Regeneration

A significant hypothesis regarding the function of THTPA is its involvement in a "metabolite repair" pathway. nih.gov In this proposed role, THTPA serves to regenerate the essential coenzyme thiamine diphosphate (ThDP) from ThTP. nih.gov ThTP can be formed as a byproduct of other cellular reactions, such as those catalyzed by adenylate kinase or ATP synthase. nih.gov By hydrolyzing this incidentally formed ThTP, THTPA ensures that the pool of ThDP, a critical cofactor for enzymes involved in carbohydrate and amino acid metabolism, is maintained. nih.govwikipedia.org

Other Hydrolytic Pathways

Besides the well-characterized cytosolic 25-kDa THTPA, mammalian tissues also contain a membrane-associated thiamine triphosphatase. plos.orgplos.org This membrane-bound enzyme has not yet been characterized at the molecular level. plos.orgplos.org The existence of multiple hydrolytic pathways suggests a complex and tightly controlled regulation of intracellular ThTP levels. It is also possible for other non-specific hydrolases to contribute to the breakdown of ThTP. mdpi.com

Non Coenzymatic Roles and Signal Transduction Mechanisms of Thiamine 1+ Triphosphate 4

Neurophysiological Functions and Neural Signaling of Thiamine(1+) triphosphate(4-)

Beyond its well-established coenzymatic functions, thiamine(1+) triphosphate(4-) (ThTP) exhibits significant non-coenzymatic roles, particularly within the nervous system. nih.govnih.gov These functions are critical for neural signaling and involve direct interactions with ion channels, participation in protein phosphorylation cascades, and modulation of neurotransmitter systems. nih.govnih.gov The presence of ThTP in most cell types, from bacteria to mammals, suggests a fundamental, though not fully elucidated, physiological role. nih.gov In contrast to its diphosphate (B83284) form, ThTP is not a coenzyme; instead, it appears to be part of a distinct cellular signaling pathway. nih.gov

Modulation of Ligand-Gated Sodium Channels

Research indicates a close association between thiamine (B1217682) derivatives and the molecular components of bioelectrogenesis, specifically sodium channels. nih.gov Studies have shown that thiamine derivatives are co-purified with the specific proteins that constitute the Na+ channel in conducting membranes. nih.gov This association suggests that these derivatives, including ThTP, may play a specific role in the function of these channels. nih.gov This potential modulatory function could help explain some of the neurological symptoms that arise from thiamine deficiency. nih.gov

Regulation of Voltage-Gated Chloride Channels

ThTP has been demonstrated to directly influence the activity of voltage-gated chloride channels, which are crucial for setting the resting membrane potential and maintaining proper cell volume. nih.govwikipedia.org In vitro studies on neuroblastoma cells have shown that ThTP can activate a high-conductance anion channel. nih.govnih.gov Specifically, applying ThTP to inside-out patches of neuroblastoma cell membranes activated an anion channel with a large unit conductance of 350-400 pS. nih.gov The activation occurred after a delay and was irreversible upon washout, leading to the hypothesis that the channel may be irreversibly phosphorylated by ThTP. nih.gov Further research using membrane vesicles from rat brain has established a correlation between increased ThTP content and an increase in chloride (36Cl-) uptake. science.gov These findings support the role of ThTP as a direct activator or modulator of certain large-conductance chloride channels in nervous tissue. nih.govscience.gov

Table 1: Effect of Thiamine(1+) triphosphate(4-) on Anion Channel Activity in Neuroblastoma Cells
ParameterObservationReference
Channel TypeLarge unit conductance anion channel nih.gov
Conductance350-400 pS in symmetrical 150 mM NaCl nih.gov
ActivationOccurs with application of 1 or 10 µM ThTP nih.gov
Activation DelayApproximately 4 minutes nih.gov
ReversibilityActivation is not reversed upon ThTP washout nih.gov
Proposed MechanismIrreversible phosphorylation of the channel by ThTP nih.gov

Protein Phosphorylation and Kinase Interactions

ThTP serves as a phosphate (B84403) donor in specific protein phosphorylation events, a role distinct from the classical purine (B94841) triphosphate donors like ATP and GTP. nih.gov This function points to a novel phosphorylation pathway that may be important for synaptic proteins and cellular regulation. nih.govnih.gov

A significant finding is the specific phosphorylation of the 43K rapsyn protein by endogenous kinases using ThTP as the phosphate donor. nih.gov Rapsyn is a peripheral membrane protein crucial for the clustering of nicotinic acetylcholine (B1216132) receptors (nAChR) at the postsynaptic membrane of the neuromuscular junction. nih.gov In preparations of Torpedo electrocyte nAChR-rich membranes, rapsyn is specifically phosphorylated in the presence of Mg2+ and ThTP, with half-maximal incorporation occurring at a ThTP concentration of approximately 5-25 µM. nih.gov The location of both ThTP in the cytosol and rapsyn on the cytoplasmic face of the postsynaptic membrane suggests this phosphorylation event can occur in vivo. nih.gov This ThTP-dependent phosphorylation of a key synaptic protein highlights a specialized role in organizing the postsynaptic machinery. nih.govnih.gov

Beyond the specific example of rapsyn, ThTP's ability to phosphorylate other proteins suggests a broader regulatory function in cellular signaling. nih.govnih.gov The use of ThTP as a phosphodonor by endogenous kinases has been observed in rodent brain membranes, indicating this is not an isolated phenomenon. nih.gov This capability positions ThTP as a potential signaling molecule, participating in pathways that are yet to be fully characterized. nih.govnih.gov The existence of a highly specific cytosolic thiamine triphosphatase (ThTPase) that hydrolyzes ThTP further supports its role as a signaling molecule, as this enzyme would control the steady-state concentration and thus the signaling activity of ThTP. nih.gov

Modulation of Acetylcholine (ACh) Neurotransmission and Synaptic Function

Thiamine and its derivatives, including ThTP, are implicated in the regulation of acetylcholine (ACh) neurotransmission. nih.gov The non-coenzyme action of ThTP involves modulating ACh synaptic function. nih.gov Evidence suggests that thiamine can be co-released with ACh at synapses, facilitating neurotransmission. nih.gov Studies on the electric organ of the Torpedo marmorata, a model for cholinergic systems, indicate that thiamine and its esters are involved, directly or indirectly, in the release of ACh from presynaptic nerve endings. researchgate.net Furthermore, thiamine has been shown to bind to nicotinic receptors and may possess anticholinesterase activity, suggesting multiple points of interaction within the cholinergic system. nih.gov ThTP is specifically thought to regulate rapsyn, the scaffolding protein of ACh synapses, further cementing its role in cholinergic function. nih.gov

Table 2: Summary of Research Findings on Thiamine(1+) triphosphate(4-) and Neural Signaling
Area of FunctionKey FindingModel System/MethodReference
Sodium Channel ModulationThiamine derivatives co-purify with Na+ channel proteins.Electric organ of Electrophorus nih.gov
Chloride Channel RegulationActivates a large-conductance anion channel.Neuroblastoma cells (patch-clamp) nih.gov
Protein Phosphorylation (Rapsin 43K)Acts as a specific phosphate donor for rapsyn phosphorylation.Torpedo electrocyte membranes nih.gov
Acetylcholine NeurotransmissionInvolved in the regulation of ACh synaptic function and release.Torpedo marmorata electric organ nih.govresearchgate.net

Influence on Neurotransmitter Release (e.g., Calcium-Dependent Dopamine (B1211576) Release)

Thiamine(1+) triphosphate(4-) has been shown to play a specific role in the modulation of neurotransmitter release, a critical process for neuronal communication. Research has demonstrated that intrastriatal administration of ThTP can induce the release of dopamine, a key neurotransmitter involved in motor control, motivation, and reward. This effect is not observed with thiamine monophosphate or free thiamine, suggesting a unique function for the triphosphate and diphosphate forms in this process.

The release of dopamine induced by ThTP is dependent on the presence of extracellular calcium. In experimental settings where calcium was absent from the perfusate, ThTP failed to increase dopamine release, indicating a calcium-dependent mechanism. This suggests that ThTP may influence the influx of calcium into the presynaptic terminal or the calcium-sensing machinery that triggers vesicular fusion and neurotransmitter exocytosis. Further studies have indicated that this calcium-dependent dopamine release is not affected by ω-conotoxin, a blocker of N-type voltage-gated calcium channels, pointing towards the involvement of other types of calcium channels or alternative mechanisms of calcium mobilization.

The proposed mechanism involves ThTP acting as a signaling molecule within the nerve terminal, possibly influencing protein phosphorylation or interacting with components of the exocytotic machinery to facilitate the release of dopamine in response to calcium influx.

Interaction with Neurodegeneration-Related Proteins (e.g., 14-3-3, DJ-1, β-amyloid precursor proteins)

Recent research has uncovered potential links between the non-coenzyme action of thiamine derivatives and proteins implicated in neurodegenerative diseases. Bioinformatics analyses of proteins that bind to thiamine and its analogs have identified several key players in neurodegeneration, including 14-3-3 proteins, DJ-1 (also known as Parkinson disease protein 7), and β-amyloid precursor proteins (APP). nih.gov

The interaction with these proteins suggests that thiamine compounds, potentially including ThTP, may have a modulatory role in the pathways that contribute to the pathogenesis of diseases like Alzheimer's and Parkinson's. While the precise molecular mechanisms of these interactions are still under investigation, the identification of these proteins as potential targets for thiamine's non-coenzyme action opens new avenues for understanding its neuroprotective effects. nih.gov

Thiamine deficiency has been shown to exacerbate amyloid plaque pathology in animal models of Alzheimer's disease. nih.gov This is associated with increased levels of β-amyloid peptides and the β-secretase enzyme that produces them. nih.govnih.gov Supplementation with thiamine can reverse these effects, suggesting a role for thiamine in modulating APP processing. nih.gov The interaction of thiamine derivatives with APP may influence its cleavage and the subsequent generation of amyloid-β peptides.

Genetic studies have also linked the DJ-1 gene to Parkinson's disease, and a significant association has been demonstrated between low serum thiamine levels and the disease. nih.gov The identification of DJ-1 as a thiamine-binding protein suggests a potential mechanism by which thiamine status could influence the function of this protein, which is involved in protecting neurons from oxidative stress. nih.gov

The 14-3-3 proteins are a family of highly conserved regulatory proteins that are involved in a multitude of cellular processes, including signal transduction and the regulation of protein trafficking. Their identification as thiamine-binding proteins suggests that thiamine derivatives could modulate their interactions with other proteins, thereby influencing various signaling pathways in the brain. nih.gov

Metabolic Regulation and Allosteric Modulation

Thiamine(1+) triphosphate(4-) and other thiamine derivatives exert regulatory effects on key metabolic enzymes through allosteric modulation, influencing cellular metabolism in a manner distinct from the coenzyme function of thiamine diphosphate.

Activation of Glutamate (B1630785) Dehydrogenase

Thiamine(1+) triphosphate(4-) has been identified as an allosteric activator of glutamate dehydrogenase (GDH). nih.gov This mitochondrial enzyme plays a crucial role in amino acid and energy metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate. The activation of GDH by ThTP suggests a mechanism by which cellular energy status, reflected in the levels of thiamine phosphates, can directly influence amino acid catabolism and the replenishment of Krebs cycle intermediates. nih.gov This regulatory action highlights a sophisticated interplay between vitamin metabolism and central metabolic pathways.

Regulation of Malate (B86768) Dehydrogenase Isoforms

Thiamine and its derivatives have been shown to regulate the activity of malate dehydrogenase (MDH) isoforms. nih.gov MDH is a key enzyme in the malate-aspartate shuttle, which is essential for the transfer of reducing equivalents from the cytoplasm to the mitochondria. The differential regulation of cytoplasmic (MDH1) and mitochondrial (MDH2) isoforms by thiamine compounds suggests a mechanism for coordinating cytosolic and mitochondrial metabolism. This allosteric regulation can impact the flux of metabolites through the shuttle and, consequently, influence cellular respiration and energy production. researchgate.net

Regulation of Pyridoxal (B1214274) Kinase

Pyridoxal kinase is the enzyme responsible for the phosphorylation of vitamin B6 to its active coenzyme form, pyridoxal 5'-phosphate (PLP). Thiamine and its phosphorylated derivatives, including ThTP, can act as allosteric regulators of this enzyme. nih.gov This interaction represents a point of cross-talk between the metabolism of different B vitamins. The regulation of pyridoxal kinase by thiamine compounds could have significant implications for the synthesis of neurotransmitters and other PLP-dependent metabolic processes in the brain.

Potential Role in Acetyl-CoA Metabolism and Regulatory Protein Acetylation

Thiamine's role extends beyond its coenzyme function in the production of acetyl-CoA to include the allosteric regulation of acetyl-CoA metabolism itself. nih.gov The transport of acetyl-CoA from the mitochondria to the cytoplasm, a critical step for fatty acid synthesis and protein acetylation, is dependent on the citrate-malate shuttle. By modulating the activity of malate dehydrogenase, a key component of this shuttle, thiamine derivatives can influence the availability of cytosolic acetyl-CoA. researchgate.net

Furthermore, bioinformatic analyses have revealed an association between thiamine-binding proteins and the process of acetylation. nih.gov This suggests that thiamine and its derivatives may play a role in regulating protein acetylation, a crucial post-translational modification that controls the function of numerous proteins involved in gene expression, metabolism, and signaling. researchgate.net This regulatory function could be a key mechanism through which thiamine exerts its broader effects on cellular physiology.

Interactive Data Table: Thiamine(1+) triphosphate(4-) and its Interactions

Section Interacting Molecule/Process Effect of Thiamine(1+) triphosphate(4-) Key Findings
4.1.5 Calcium-Dependent Dopamine ReleaseInduces releaseDependent on extracellular calcium; not blocked by ω-conotoxin.
4.1.6 14-3-3 ProteinsPotential InteractionIdentified as a thiamine-binding protein; suggests modulation of signaling pathways.
4.1.6 DJ-1 (PARK7)Potential InteractionIdentified as a thiamine-binding protein; may influence neuroprotection.
4.1.6 β-amyloid precursor proteins (APP)Potential InteractionThiamine deficiency linked to increased β-amyloid; thiamine may modulate APP processing.
4.2.1 Glutamate Dehydrogenase (GDH)Allosteric ActivationInfluences amino acid metabolism and Krebs cycle anaplerosis.
4.2.2 Malate Dehydrogenase (MDH) IsoformsAllosteric RegulationCoordinates cytoplasmic and mitochondrial metabolism.
4.2.3 Pyridoxal KinaseAllosteric RegulationRepresents cross-talk between vitamin B1 and B6 metabolism.
4.2.4 Acetyl-CoA MetabolismPotential RegulationInfluences cytosolic acetyl-CoA availability via the citrate-malate shuttle.
4.2.4 Regulatory Protein AcetylationPotential RoleThiamine-binding proteins are associated with acetylation, suggesting a regulatory function.

Role in Cellular Stress Response and Adaptation

Thiamine(1+) triphosphate(4-), hereafter referred to as ThTP, has emerged as a significant, albeit non-coenzymatic, player in the intricate network of cellular stress responses, particularly in bacteria. Its role extends beyond a simple metabolic intermediate to that of a signaling molecule, enabling adaptation to fluctuating environmental conditions. This section delves into the specific functions of ThTP in mediating bacterial responses to nutritional and energy-related stress.

Signaling Molecule in Bacterial Adaptation to Changing Nutritional Conditions (e.g., Amino Acid Starvation)

In the bacterium Escherichia coli, ThTP functions as a crucial signaling molecule, facilitating adaptation to stringent nutritional environments, most notably amino acid starvation. nih.govnih.gov Under nutrient-rich conditions, such as growth in Luria-Bertani (LB) medium, E. coli cells contain virtually undetectable levels of ThTP. nih.gov However, a rapid and transient accumulation of ThTP is observed when these bacteria are transferred to a minimal medium containing a carbon source like glucose or pyruvate (B1213749) but lacking amino acids. nih.gov In this state of amino acid deprivation, ThTP can constitute about 20% of the total thiamine content within the cell. nih.gov

The accumulation of ThTP is specifically linked to the absence of amino acids. Research has demonstrated that the presence of a mixture of amino acids in the minimal medium impairs this accumulation, strongly suggesting that ThTP synthesis is a direct response to amino acid starvation. nih.gov This response is critical for the bacterium's ability to cope with and adapt to such nutrient-poor conditions.

To further elucidate the physiological importance of this ThTP accumulation, experiments were conducted using an E. coli strain engineered to overexpress a specific human thiamine triphosphatase. This enzyme rapidly hydrolyzes ThTP, preventing its accumulation. When grown on a minimal medium, these engineered bacteria exhibited a distinct plateau in their growth curve, a delay not observed in control bacteria. nih.gov This finding indicates that the transient increase in intracellular ThTP concentration is not a mere byproduct of metabolic changes but is a necessary signal that initiates a cascade of reactions, enabling the bacteria to adapt and grow optimally under conditions of amino acid scarcity. nih.gov The synthesis of ThTP under these conditions is thought to be regulated by the availability of substrates like pyruvate and may be linked to the interface between energy and amino acid metabolism. researchgate.net

Table 1: Research Findings on ThTP as a Signaling Molecule in E. coli
ConditionObservationInterpretationReference
Transfer from nutrient-rich to minimal medium (with carbon source, without amino acids)Rapid, transient accumulation of ThTP (up to 20% of total thiamine).ThTP synthesis is triggered by amino acid starvation. nih.gov
Minimal medium supplemented with amino acids.Impaired ThTP accumulation.Confirms that the signal for ThTP synthesis is amino acid deficiency. nih.gov
E. coli overexpressing ThTP-hydrolyzing enzyme in minimal medium.An intermediate plateau in cell growth is observed.ThTP accumulation is essential for optimal growth and adaptation during amino acid starvation. nih.gov

Cellular Compartmentalization and Spatial Regulation of Thiamine 1+ Triphosphate 4 Metabolism

Cytosolic Thiamine(1+) triphosphate(4-) Dynamics

The cytosol is a key site for the dynamic regulation of ThTP levels, involving both its synthesis and degradation by specific enzymatic players. While ThTP is generally a minor component of the total thiamine (B1217682) pool in most tissues, its cytosolic concentration is carefully controlled. researchgate.net

Synthesis:

Cytosolic ThTP can be synthesized by adenylate kinase 1 (AK1) , also known as myokinase. nih.govresearchgate.net This enzyme catalyzes the reversible transfer of a phosphate (B84403) group from adenosine (B11128) diphosphate (B83284) (ADP) to thiamine diphosphate (ThDP), forming ThTP and adenosine monophosphate (AMP). nih.govresearchgate.net The reaction is as follows:

ThDP + ADP ⇌ ThTP + AMP researchgate.net

However, the rate of ThTP synthesis by AK1 is significantly lower, by several orders of magnitude, than its primary function of ATP generation from two molecules of ADP. sci-hub.se This suggests that cytosolic ThTP synthesis by AK1 might be a secondary or ancillary function of the enzyme. researchgate.net Despite the low rate, this pathway is considered a source of cytosolic ThTP, particularly in tissues with high AK1 abundance, such as skeletal muscle. nih.govmdpi.com In fact, in tissues like pig and chicken skeletal muscle where the specific ThTP-hydrolyzing enzyme is absent or has low activity, ThTP can accumulate to high levels in the cytosol. nih.govresearchgate.net

Hydrolysis:

The primary regulator of cytosolic ThTP concentrations in mammalian cells is a highly specific 25-kDa soluble thiamine triphosphatase (ThTPase) . nih.govresearchgate.net This enzyme catalyzes the hydrolysis of ThTP back to ThDP and inorganic phosphate. nih.gov The expression of this enzyme is widespread across most mammalian tissues. nih.gov Its presence and activity are crucial in maintaining the typically low steady-state levels of cytosolic ThTP. researchgate.net The kinetic properties of this enzyme have been characterized in various mammalian tissues, highlighting its high affinity and specificity for ThTP. nih.govresearchgate.netgenecards.orgplos.org

Interactive Data Table: Kinetic Properties of Cytosolic Thiamine Triphosphatase

Enzyme SourceApparent Km (μM)Optimal pHDivalent Cation RequirementReference
Bovine Kidney (soluble)45.5 - 46.18.9Mg2+ researchgate.net
Bovine Kidney (membrane-associated)1000 - 20006.5Mg2+, Ca2+, or Mn2+ researchgate.net
Human (recombinant)8 - 1758.5Divalent cations genecards.orgplos.org
Mouse (recombinant)N/A (non-Michaelis-Menten kinetics)8.5Mg2+ nih.govuliege.be
Electrophorus electricus (electric organ membranes)200 - 18005.0 - 7.8 (anion-dependent)Mg2+ nih.govdntb.gov.ua

Note: The kinetic parameters for ThTPase can vary depending on the tissue, species, and experimental conditions, such as the presence of different ions.

The turnover of cytosolic ThTP is relatively rapid, with a half-life estimated to be in the range of 1-2 hours in the rat brain. nih.gov This dynamic nature, governed by the balance between synthesis by AK1 and hydrolysis by the specific ThTPase, allows for tight control over its cytosolic concentration.

Mitochondrial Thiamine(1+) triphosphate(4-) Compartmentation

Mitochondria represent another critical compartment for ThTP metabolism, particularly in the brain. nih.gov Unlike the cytosol, mitochondria possess a distinct mechanism for ThTP synthesis.

Synthesis:

In brain mitochondria, ThTP is synthesized from ThDP and inorganic phosphate (Pi) in a process that is coupled to the respiratory chain. nih.govnih.gov This synthesis is an endergonic reaction driven by the proton-motive force generated during oxidative phosphorylation. nih.gov Specifically, the synthesis is thought to be catalyzed by F0F1-ATP synthase . nih.govresearchgate.net This mechanism is fundamentally different from the ATP-dependent phosphorylation seen in the cytosol. nih.gov

The synthesis of ThTP in mitochondria is highly dependent on an intact and energized mitochondrial inner membrane. nih.gov It is inhibited by respiratory chain inhibitors and agents that dissipate the proton gradient, underscoring its link to cellular respiration. nih.gov An interesting aspect of mitochondrial ThTP synthesis is its tissue specificity; for instance, it is observed in brain mitochondria but not in liver mitochondria, suggesting a cell-specific regulatory mechanism. nih.govnih.gov

Subcellular Distribution:

Studies on the subcellular distribution of thiamine derivatives in rat brain have shown that ThTP is barely detectable in the cytosolic fraction but is present in significant amounts in mitochondrial and synaptosomal fractions. science.gov This finding supports the notion that in the brain, mitochondria are a primary site of ThTP synthesis and localization. nih.govscience.gov In contrast, in tissues like skeletal muscle and liver, ThTP is predominantly found in the cytosolic fraction. nih.gov

Once synthesized within the mitochondrial matrix, ThTP can be released from the mitochondria, potentially in exchange for inorganic phosphate. nih.gov However, in vivo, it appears that the synthesized ThTP does not accumulate in the cytoplasm of brain cells, likely due to the activity of the cytosolic ThTPase. nih.gov

Interactive Data Table: Subcellular Localization of Thiamine(1+) triphosphate(4-)

TissuePredominant Subcellular LocalizationPrimary Synthesis PathwayReference
BrainMitochondria, SynaptosomesF0F1-ATP synthase (mitochondrial) nih.govnih.govscience.gov
Skeletal MuscleCytosolAdenylate kinase 1 (cytosolic) nih.govmdpi.com
LiverCytosolAdenylate kinase 1 (cytosolic) nih.govplos.org
ErythrocytesCytosolAdenylate kinase 1 (cytosolic) mdpi.com

Implications for Localized Signaling and Metabolic Fluxes

The distinct compartmentalization of ThTP metabolism strongly suggests that it may have localized signaling functions and could influence metabolic fluxes in a spatially defined manner.

Localized Signaling:

One of the most compelling pieces of evidence for a signaling role of ThTP is its ability to activate a high-conductance anion channel. nih.gov Studies on neuroblastoma cells have demonstrated that micromolar concentrations of ThTP can activate a large-conductance chloride channel. nih.govacs.org This activation is proposed to occur via a phosphorylation-dependent mechanism, suggesting that ThTP may act as a phosphate donor in signaling cascades. nih.govnih.gov The activation of this channel by ThTP could have significant implications for neuronal excitability and synaptic transmission. portlandpress.com

Interactive Data Table: Effect of Thiamine(1+) triphosphate(4-) on Anion Channel Activity in Neuroblastoma Cells

ThTP ConcentrationEffect on Anion ChannelProposed MechanismReference
1 - 10 µMActivation of a large unit conductance (350-400 pS) anion channelIrreversible phosphorylation of the channel nih.gov
~0.5 µM (intracellular)Endogenous concentration in neuroblastoma cellsPotential for endogenous channel modulation nih.gov

Furthermore, ThTP has been implicated in other signaling events, such as the Ca2+-dependent release of dopamine (B1211576) in the rat striatum, although the concentrations required were relatively high (>0.1 mM). nih.gov It has also been shown to phosphorylate other proteins, reinforcing the idea that it may be part of a yet-uncharacterized signaling pathway. nih.govportlandpress.com The localization of ThTP synthesis in mitochondria, particularly in neurons, and its potential release could allow for a direct link between the metabolic state of the mitochondria and signaling events in the cytosol or at the synapse.

Metabolic Fluxes:

The synthesis of ThTP in mitochondria is directly coupled to the activity of the respiratory chain. nih.gov This intimate connection implies that the rate of ThTP synthesis could serve as an indicator of mitochondrial energy metabolism and metabolic flux. For instance, under conditions of high energy demand and active respiration, mitochondrial ThTP production might increase, potentially signaling this metabolic state to other cellular compartments.

Research Methodologies and Future Directions in Thiamine 1+ Triphosphate 4 Research

In vitro Biochemical Characterization

The intricate roles of thiamine(1+) triphosphate(4-) (ThTP) in cellular processes necessitate a detailed understanding of its biochemical interactions. Researchers employ a variety of in vitro techniques to elucidate the synthesis, degradation, and regulatory functions of this molecule. These methods provide fundamental insights into the enzymes that control ThTP levels and the downstream effectors through which it exerts its physiological effects.

Enzymatic Activity Assays of Thiamine(1+) triphosphate(4-) Synthesizing and Degrading Enzymes

The synthesis and degradation of ThTP are tightly controlled by specific enzymes, and assays to measure their activity are crucial for understanding ThTP metabolism.

Synthesizing Enzymes: While a specific ThTP synthase has not been definitively identified, studies have shown that enzymes like adenylate kinase 1 (AK1) and F₀F₁-ATP synthase can catalyze its formation from thiamine (B1217682) diphosphate (B83284) (ThDP) and ATP or ADP. nih.govfrontiersin.orgnih.gov In Escherichia coli, ThTP synthesis is linked to amino acid starvation and requires the oxidation of pyruvate (B1213749). nih.govresearchgate.net In plants, ThTP synthesis is associated with photosynthetic processes. nih.gov Enzymatic assays for these synthesizing activities often involve incubating purified enzymes or cell extracts with the substrates (ThDP and a phosphate (B84403) donor) and then quantifying the ThTP produced, typically using high-performance liquid chromatography (HPLC). uliege.be

Degrading Enzymes: A highly specific cytosolic thiamine triphosphatase (ThTPase), belonging to the triphosphate tunnel metalloenzymes (TTMs) family, is responsible for hydrolyzing ThTP to ThDP. researchgate.netresearchgate.net This enzyme is found predominantly in animals. mdpi.com ThTPase activity assays typically measure the rate of ThDP formation from a ThTP substrate. uliege.be The standard reaction mixture includes a buffer at an optimal pH (around 8.5-8.9), magnesium ions, and a known concentration of ThTP. uliege.be The reaction is stopped, and the resulting ThDP is quantified. uliege.be In organisms lacking this specific ThTPase, unspecific phosphohydrolases can hydrolyze ThTP. uliege.be

Kinetic Studies of Enzyme Regulation by Thiamine(1+) triphosphate(4-)

Kinetic studies are essential for understanding how the activity of enzymes is modulated by ThTP and other molecules. These studies provide key parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), as well as inhibition constants (Ki).

For ThTPase, kinetic analyses have revealed that it is competitively inhibited by low concentrations of ATP and ADP, suggesting that the active site has a higher affinity for adenine (B156593) nucleotides than for thiamine compounds. nih.gov The Km values for ThTPase vary across different mammalian tissues, ranging from 16 µM in rat brain to 126 µM in human brain. uliege.be

Thiamine pyrophosphokinase (TPK), the enzyme that synthesizes ThDP, is potently inhibited by its product, ThDP, in a non-competitive manner. researchgate.net This feedback inhibition is a critical regulatory mechanism.

Furthermore, ThTP has been shown to allosterically regulate enzymes such as glutamate (B1630785) dehydrogenase (GDH). researchgate.netpreprints.org Kinetic studies, supported by structural analysis, are used to characterize these allosteric interactions and their impact on enzyme function. researchgate.net

Ligand Binding Studies (e.g., Protein Partners, Allosteric Interactions)

Identifying the proteins that bind to ThTP is fundamental to uncovering its cellular functions beyond its role as a substrate or product. Ligand binding studies employ various techniques to identify and characterize these interactions.

Affinity chromatography, using thiamine- or thiazolium-modified sorbents, has been used to identify proteins that bind to thiamine and its derivatives. researchgate.net This approach has led to the identification of malate (B86768) dehydrogenase, glutamate dehydrogenase, and pyridoxal (B1214274) kinase as potential thiamine-binding proteins. researchgate.net

Isothermal titration calorimetry (ITC) is another powerful technique used to measure the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing a detailed picture of the binding affinity. nih.gov For example, ITC has been used to study the binding of thiamine pyrophosphate (TPP) to the TPP riboswitch, revealing a strong dependence on magnesium ion concentration. nih.gov

Molecular docking and molecular dynamics simulations are computational methods used to predict and analyze the binding modes of ligands like thiamine and its derivatives to proteins. portlandpress.commdpi.comrug.nl These theoretical approaches can provide insights into the specific interactions that stabilize the ligand-protein complex and can help in the design of new thiamine analogs with altered binding properties. portlandpress.comrug.nl

Ion Channel Activation Assays

A significant area of ThTP research focuses on its ability to modulate ion channel activity, particularly chloride channels.

Patch-clamp techniques, specifically in the inside-out configuration, have been instrumental in demonstrating that ThTP can activate a large-conductance anion channel in neuroblastoma cells. nih.govacs.org In these experiments, a micropipette is used to isolate a small patch of the cell membrane, allowing researchers to control the intracellular solution and directly apply ThTP to the cytoplasmic side of the channel. nih.gov The resulting changes in ion flow across the channel are then measured as electrical currents.

Studies using membrane vesicles prepared from rat brain have also shown a correlation between increased ThTP content and enhanced chloride uptake, further supporting the role of ThTP as a chloride channel activator. science.govuliege.be These assays typically involve pre-loading the vesicles with a radioactive tracer like ³⁶Cl⁻ and then measuring its uptake over time in the presence and absence of ThTP.

Genetic Manipulation and Transgenic Models

The development and use of genetically modified organisms have been pivotal in advancing our understanding of the in vivo functions of Thiamine(1+) triphosphate(4-). By specifically altering the expression of genes involved in ThTP metabolism, researchers can observe the resulting phenotypic changes and infer the physiological roles of this molecule.

Gene Knockout and Overexpression Studies (e.g., thtpa knockout mice, Escherichia coli, Arabidopsis)

thtpa Knockout Mice: The generation of knockout mice, where a specific gene is rendered non-functional, is a powerful tool for studying gene function in a mammalian system. nih.govplos.org While specific studies on thtpa knockout mice are not extensively detailed in the provided context, the general methodology involves deleting the thtpa gene, which codes for the ThTP-degrading enzyme, thiamine triphosphatase. researchgate.netresearchgate.net The resulting phenotype of these mice would provide crucial information about the consequences of elevated ThTP levels. nih.gov For instance, if ThTP is involved in neuronal function, these mice might exhibit neurological or behavioral abnormalities. nih.govmdpi.com

Escherichia coli : This bacterium has been a valuable model for studying ThTP synthesis and accumulation. Overexpression of genes like adenylate kinase (AK) in E. coli has been shown to lead to a significant increase in intracellular ThTP levels. nih.govresearchgate.net Conversely, studies with knockout strains, such as those lacking the relA gene, have been used to investigate the signaling pathways involved in ThTP accumulation during metabolic stress. nih.govresearchgate.net

Arabidopsis thaliana : This model plant has been instrumental in elucidating the role of ThTP in plant biology. Overexpression of genes involved in thiamine biosynthesis, such as THIC and THI1, leads to increased levels of thiamine and its phosphate esters, including ThTP. oup.comresearchgate.netnih.gov These transgenic plants have been used to study the impact of elevated thiamine levels on stress tolerance and seed composition. biorxiv.orgfrontiersin.org For example, seed-specific co-overexpression of Thi4, ThiC, and ThiE resulted in increased thiamine content and enhanced tolerance to oxidative stress. biorxiv.org

Table 1: Summary of Genetic Manipulation Studies on Thiamine(1+) triphosphate(4-)

Organism Genetic Modification Key Findings
Escherichia coli Overexpression of chicken adenylate kinase (AK1) Increased cellular ThTP accumulation. nih.gov
Escherichia coli Overexpression of E. coli adenylate kinase (AK) Induced cellular ThTP accumulation. researchgate.net
Arabidopsis thaliana Overexpression of thiamine biosynthesis genes (THIC, THI1) Enhanced TDP content, a substrate for ThTP synthesis. nih.gov
Arabidopsis thaliana Seed-specific co-overexpression of Thi4, ThiC, and ThiE Elevated seed thiamine content and improved stress tolerance. biorxiv.org
Zea mays (Study under abiotic stress) Activities of TDP synthesizing enzyme and TDP/TMP phosphatases were enhanced under stress. oup.com

Insights from Metabolically Engineered Organisms

In the oleaginous yeast Yarrowia lipolytica, proteomic studies comparing thiamine-sufficient and thiamine-depleted cultures have shed light on the metabolic response to thiamine availability. asm.org Thiamine deficiency leads to a decreased abundance of proteins involved in converting thiamine diphosphate (ThDP) to thiamine(1+) triphosphate(4-). asm.org This suggests a regulatory mechanism that prioritizes the synthesis of the essential coenzyme ThDP over ThTP when thiamine is scarce.

Furthermore, research in Escherichia coli has demonstrated that the synthesis of thiamine(1+) triphosphate(4-) is not constitutive but occurs under specific stress conditions, such as amino acid starvation or hypoxia. nih.govuliege.beresearchgate.net This transient production points towards a role for ThTP as a signaling molecule that helps the organism adapt to changing environmental or nutritional cues. uliege.benih.govresearchgate.net For example, under amino acid starvation, E. coli accumulates ThTP, which may act as a signal to modulate metabolic pathways. researchgate.net

These studies in metabolically engineered organisms highlight the dynamic nature of thiamine metabolism and suggest that the synthesis and accumulation of thiamine(1+) triphosphate(4-) are tightly regulated in response to the cell's metabolic state and environmental conditions.

Structural Biology and Computational Approaches

Molecular Modeling of Protein-Thiamine(1+) triphosphate(4-) Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the interactions between thiamine(1+) triphosphate(4-) and its protein partners. nih.govresearchgate.net These computational approaches provide insights into the binding modes and the specific amino acid residues involved in recognizing and stabilizing the ThTP molecule. nih.govresearchgate.net

For instance, docking studies with mammalian thiamine triphosphatase (ThTPase), a key enzyme in controlling cellular ThTP levels, have revealed the structural basis for its high specificity. nih.gov These models show that the triphosphate group of ThTP interacts with conserved arginine residues in the active site, while a tryptophan residue is crucial for interacting with the thiazole (B1198619) ring of the thiamine moiety through a stacking interaction. nih.gov This specific interaction with tryptophan appears to be a key determinant for ThTPase activity. nih.gov

Computational analyses have also been applied to understand the non-coenzyme roles of thiamine derivatives. nih.gov Molecular docking has been used to study the binding of thiamine and its phosphorylated forms to various proteins, including those not traditionally associated with thiamine-dependent catalysis. nih.govnih.gov For example, modeling has shown how thiamine and its derivatives can allosterically regulate enzymes like malate dehydrogenase and glutamate dehydrogenase. nih.gov In the case of glutamate dehydrogenase, ThTP and adenylated thiamine triphosphate have been identified as activators. nih.gov

Furthermore, molecular dynamics simulations have provided a dynamic view of these interactions, revealing how the protein and ligand conformations adapt to each other to achieve a stable complex. nih.govresearchgate.netmdpi.com These simulations have highlighted the importance of hydrogen bonds and π-π stacking interactions in the stabilization of thiamine compounds within protein binding pockets. nih.govmdpi.com

Table 1: Key Findings from Molecular Modeling of Protein-ThTP Interactions

ProteinKey Interacting ResiduesInteraction TypeSignificanceReference
Mammalian Thiamine Triphosphatase (ThTPase)Conserved Arginines, Tryptophan-53Electrostatic (triphosphate), π-stacking (thiazole ring)Determines substrate specificity for ThTP. nih.gov
Glutamate DehydrogenaseNot specifiedAllosteric activationSuggests a regulatory role for ThTP in amino acid metabolism. nih.gov
Prion ProteinTyrosine-150, Aspartate-147π-stacking, Hydrogen bondingHighlights potential for thiamine derivatives in neurodegenerative disease research. nih.gov

Bioinformatic Analysis of Thiamine(1+) triphosphate(4-)-Associated Pathways and Proteins

Bioinformatic analyses have complemented experimental approaches by identifying potential protein partners and metabolic pathways associated with thiamine(1+) triphosphate(4-) and other non-coenzyme thiamine derivatives. nih.govresearchgate.net By searching for proteins with structural motifs known to bind thiamine or its analogs, researchers can predict novel interactions and functional roles. researchgate.net

These analyses have revealed connections between thiamine-binding proteins and pathways beyond central carbon metabolism. nih.gov For example, bioinformatic studies have linked thiamine and its derivatives to the regulation of acetyl-CoA metabolism, including protein acetylation and acetylcholine (B1216132) biosynthesis. nih.gov

Furthermore, bioinformatic approaches have been used to trace the evolutionary history of enzymes involved in ThTP metabolism, such as thiamine triphosphatase (ThTPase). nih.gov By comparing the sequences and structures of CYTH family proteins from different organisms, it has been shown that specific ThTPase activity is not restricted to mammals but likely emerged early in metazoan evolution. nih.gov The identification of key residues through a combination of bioinformatics and experimental work allows for a more accurate prediction of ThTPase function in newly sequenced genomes. nih.gov

The integration of bioinformatic data with experimental findings is crucial for building a comprehensive picture of the cellular functions of thiamine(1+) triphosphate(4-). nih.govresearchgate.net

Advanced Analytical Chemistry Techniques for Detection and Quantification

The accurate detection and quantification of thiamine(1+) triphosphate(4-) and other thiamine esters in biological samples are essential for understanding their physiological roles. Various advanced analytical chemistry techniques have been developed and refined for this purpose.

High-performance liquid chromatography (HPLC) is a widely used method for separating and quantifying thiamine and its phosphate esters. researchgate.netnih.govplos.org Reversed-phase HPLC, often coupled with fluorescence detection after pre-column derivatization of thiamine compounds to thiochromes, provides high sensitivity and specificity. researchgate.net This method allows for the simultaneous measurement of thiamine, thiamine monophosphate (ThMP), thiamine diphosphate (ThDP), and ThTP in samples like whole blood. researchgate.netnih.gov

More recently, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful technique for thiamine analysis. nih.govplos.org This method offers several advantages, including high selectivity, the ability to measure underivatized compounds, and rapid analysis times. plos.org The use of isotopic internal standards in UHPLC-MS/MS methods ensures accurate and precise quantification. nih.gov

These advanced analytical techniques have been validated for linearity, limit of quantification, precision, and accuracy, making them reliable tools for both research and clinical applications. researchgate.netnih.govplos.org The development of single-step extraction and analysis procedures has also improved the efficiency of these methods. nih.gov

Table 2: Comparison of Analytical Techniques for Thiamine(1+) triphosphate(4-) Detection

TechniquePrincipleAdvantagesLimitationsReference
HPLC with Fluorescence DetectionSeparation of thiochrome (B1210408) derivatives by reversed-phase chromatography and detection by fluorescence.High sensitivity and specificity.Requires a derivatization step. researchgate.net
UHPLC-MS/MSSeparation by UHPLC followed by detection and quantification using tandem mass spectrometry.High selectivity, no derivatization needed, rapid analysis, accurate quantification with internal standards.Requires specialized instrumentation. nih.govplos.org

Elucidating Undefined Physiological Roles and Signaling Pathways

Despite its discovery over 60 years ago, the precise physiological roles of thiamine(1+) triphosphate(4-) remain largely undefined. nih.gov Initially believed to be a neuroactive compound, its ubiquitous presence from bacteria to mammals suggests more fundamental cellular functions. nih.govuliege.beresearchgate.net Unlike its well-characterized diphosphate counterpart, ThTP is not a coenzyme. nih.gov

Current research points towards ThTP being involved in cellular signaling pathways. nih.govresearchgate.net In some animal tissues, ThTP has been shown to phosphorylate proteins and activate a high-conductance anion channel in vitro, suggesting a role in signal transduction. nih.govresearchgate.net Its synthesis in E. coli is transient and occurs in response to amino acid starvation, further supporting its role as a signaling molecule in metabolic stress responses. nih.gov

The synthesis of ThTP through mechanisms like cytosolic adenylate kinase 1 and mitochondrial F-type ATPase, which are conserved from bacteria to mammals, suggests a link to cellular energy status. nih.gov The hydrolysis of ThTP is catalyzed by a highly specific cytosolic thiamine triphosphatase (ThTPase), which controls its steady-state concentration. nih.gov In some tissues lacking this enzyme but with high adenylate kinase activity, ThTP can accumulate to significant levels without apparent physiological consequences, adding to the complexity of its function. nih.govresearchgate.net

The potential for ThTP to act as a phosphate donor in protein phosphorylation could represent a novel signaling cascade yet to be fully characterized. nih.gov Further investigation is needed to identify the specific protein targets of ThTP-dependent phosphorylation and to understand how these modifications translate into physiological responses. nih.govresearchgate.net

Development of Novel Research Tools and Probes for Thiamine(1+) triphosphate(4-) Studies

The investigation of the precise physiological roles of thiamine(1+) triphosphate(4-), also known as thiamine triphosphate (ThTP), has been historically challenging due to its low intracellular concentrations and the presence of other more abundant thiamine derivatives. To overcome these obstacles, significant effort has been dedicated to the development of specialized research tools and probes. These tools are designed to enable the specific detection, quantification, and functional characterization of ThTP, distinguishing it from thiamine, thiamine monophosphate (ThMP), and thiamine diphosphate (ThDP). The development of such probes is crucial for elucidating the unique biological functions of ThTP.

A primary area of development has been the synthesis of stable, non-hydrolyzable analogs of ThTP. nih.gov The inherent chemical and enzymatic lability of the phosphoanhydride bonds in ThTP makes it susceptible to rapid degradation in biological samples. To address this, researchers have synthesized analogs where the oxygen atom linking the beta and gamma phosphates is replaced with a methylene (B1212753) (-CH2-) or difluoromethylene (-CF2-) group. nih.govresearchgate.net These modifications create compounds that are resistant to enzymatic and chemical hydrolysis, making them invaluable tools for studying the interactions of ThTP with binding proteins and potential effector enzymes without the complication of degradation. nih.gov

Another critical class of research tools is photoaffinity labels. These are molecules that are structurally similar to the target compound but contain a photo-reactive group. Upon exposure to ultraviolet light, this group becomes highly reactive and forms a covalent bond with nearby molecules, such as the binding pocket of a receptor or enzyme. While specific photoaffinity probes for ThTP are still an emerging area, the development of probes for other thiamine derivatives, such as [3H]4-azido-2-nitrobenzoylthiamin for thiamine-binding components and photoaffinity probes for thiamine monophosphate (TMP), establishes a strong precedent for this approach. researchgate.netnih.govrsc.org Such probes for ThTP would allow for the identification and isolation of its specific binding partners from complex biological mixtures.

Fluorescent probes represent another powerful tool for studying ThTP. The most common method for the fluorescent detection of thiamine and its derivatives involves the oxidation of the thiamine moiety to the highly fluorescent compound thiochrome. nih.govcornell.edu This reaction can be adapted for the quantification of ThTP following its enzymatic or chemical hydrolysis to thiamine. Furthermore, the development of fluorescently labeled analogs of ThTP could enable real-time imaging of its subcellular localization and dynamics within living cells. The principles for creating such probes are well-established, drawing from the design of fluorescent sensors for other small molecules like ATP. researchgate.net

Looking toward future directions, the development of genetically encoded sensors for ThTP holds immense promise. These sensors, often based on fluorescent proteins or RNA aptamers, are designed to change their fluorescent properties upon binding to a specific ligand. nih.gov Genetically encoded RNA-based molecular sensors (GERMS) have been successfully created for other small molecules, including thiamine pyrophosphate (TPP), demonstrating the feasibility of this approach. nih.gov A genetically encoded sensor for ThTP would allow for the non-invasive, real-time monitoring of its concentration changes within specific cellular compartments, providing unprecedented insights into its metabolism and signaling functions.

The table below summarizes the key research tools and probes developed for or applicable to the study of Thiamine(1+) triphosphate(4-).

Tool/Probe TypePrinciple of OperationSpecific Examples/AnalogsKey Research Applications
Stable Analogs Replacement of labile phosphoanhydride bridge oxygen with non-hydrolyzable groups (e.g., -CH2-, -CF2-). nih.govresearchgate.netβ,γ-Methylene-thiamine triphosphate, β,γ-Difluoromethylene-thiamine triphosphate. nih.govresearchgate.netStudying enzyme kinetics, receptor binding assays, and structural biology of ThTP-interacting proteins without degradation of the ligand. nih.gov
Photoaffinity Labels Covalent cross-linking to interacting molecules upon photoactivation to identify binding partners. researchgate.netnih.gov(Currently in development for ThTP) Based on scaffolds like 4-azido-2-nitrobenzoylthiamin and diazirine-modified TMP. researchgate.netnih.govrsc.orgIdentification and characterization of novel ThTP receptors, transporters, and enzymes. enamine.net
Fluorescent Probes Detection based on intrinsic fluorescence or through chemical derivatization (e.g., conversion to thiochrome). nih.govcornell.eduThiochrome derived from ThTP after hydrolysis. Fluorescently tagged ThTP analogs. nih.govresearchgate.netQuantification of ThTP in biological samples, in vitro binding assays, and potentially live-cell imaging of ThTP distribution. nih.govresearchgate.net
Genetically Encoded Sensors Ligand-induced conformational change in a sensor protein or RNA leading to a change in fluorescence. nih.gov(Future Direction) Based on the design of aptamer-based sensors for TPP and other metabolites. nih.govReal-time, non-invasive monitoring of ThTP dynamics and concentration changes in living cells and specific organelles. nih.gov

Q & A

Q. How should researchers address variability in ThTP measurements across studies (e.g., brain vs. muscle)?

  • Methodological Answer : Normalize ThTP levels to total protein content or tissue weight and report values as pmol/mg protein. Use meta-analysis tools to aggregate data from heterogeneous sources (e.g., bovine liver vs. chicken muscle ), accounting for species-specific thiamine phosphatase activity .

Q. What computational tools aid in predicting ThTP-protein interactions?

  • Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to model ThTP’s binding to chloride channels or ecto-nucleotidases. Validate predictions with surface plasmon resonance (SPR) assays using recombinant proteins .

Retrosynthesis Analysis

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Thiamine(1+) triphosphate(4-)
Reactant of Route 2
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Thiamine(1+) triphosphate(4-)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.